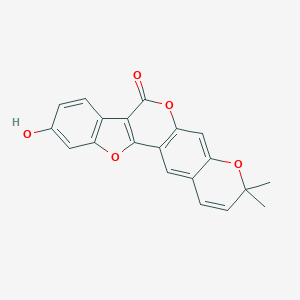

4'',5''-Dehydroisopsoralidin

Description

The exact mass of the compound 10-Hydroxy-3,3-dimethylbenzofuro[3,2-c]pyrano[3,2-g]chromen-7(3H)-one is 334.08412354 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4(9),5,7,14,18,20-octaen-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c1-20(2)6-5-10-7-13-16(9-14(10)25-20)24-19(22)17-12-4-3-11(21)8-15(12)23-18(13)17/h3-9,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYFEXJZZVARFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC(=O)C4=C3OC5=C4C=CC(=C5)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Source and Isolation of 4',5'-Dehydroisopsoralidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of 4',5'-Dehydroisopsoralidin, a furanocoumarin of interest for its potential biological activities. This document outlines detailed experimental protocols synthesized from established methodologies for the extraction and purification of related compounds, presents available quantitative data for contextual understanding, and includes a visual workflow of the isolation process.

Natural Source

The primary natural source of 4',5'-Dehydroisopsoralidin is the dried ripe fruit of Psoralea corylifolia L., a plant belonging to the Fabaceae family.[1] This herb is a staple in traditional Chinese and Indian medicine and is known to produce a diverse array of bioactive secondary metabolites, including coumarins, flavonoids, and meroterpenes. 4',5'-Dehydroisopsoralidin is one of the coumarin constituents isolated from this plant.

Quantitative Data

While specific quantitative data for the yield of 4',5'-Dehydroisopsoralidin from Psoralea corylifolia is not extensively reported in readily available literature, analysis of the major chemical constituents of the plant's seeds provides a valuable context for the relative abundance of different compounds. The following table summarizes the content of several major bioactive compounds found in the seeds of Psoralea corylifolia.

| Compound | Content (mg/g of dried seeds) | Reference |

| Bakuchiol | 11.713 ± 0.088 | [2] |

| Psoralen | 1.902 ± 0.003 | [2] |

| Bavachinin | 1.623 ± 0.011 | [2] |

| Angelicin (Isopsoralen) | 1.506 ± 0.003 | [2] |

| Neobavaisoflavone | 1.321 ± 0.011 | [2] |

| Psoralidin | 1.310 ± 0.010 | [2] |

| Isobavachalcone | 0.736 ± 0.006 | [2] |

Note: The content of individual compounds in the ethyl acetate extract of Psoralea corylifolia fruits has been reported to range from 1.26% to 16.49% (w/w)[3].

Experimental Protocols: Isolation of 4',5'-Dehydroisopsoralidin

The following is a synthesized, detailed protocol for the isolation of 4',5'-Dehydroisopsoralidin from the fruits of Psoralea corylifolia. This protocol is based on established methodologies for the separation of coumarins and other phytochemicals from this plant.

Plant Material and Pre-treatment

-

Procurement: Obtain dried, mature fruits (seeds) of Psoralea corylifolia L. from a reputable supplier.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Preparation: Grind the dried fruits into a coarse powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

Extraction

-

Defatting (Optional but Recommended): To remove non-polar constituents that may interfere with subsequent chromatographic steps, perform a preliminary extraction with a non-polar solvent.

-

Macerate the powdered plant material in petroleum ether or n-hexane (1:10, w/v) at room temperature for 24-48 hours with occasional stirring.

-

Filter the mixture and repeat the extraction process two more times with fresh solvent.

-

Discard the non-polar extract and air-dry the defatted plant material.

-

-

Main Extraction:

-

Extract the defatted powder with 70-95% ethanol or methanol (1:10, w/v) using a Soxhlet apparatus for 6-8 hours or by maceration at room temperature for 48-72 hours with continuous agitation.[2]

-

Filter the extract and repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Fractionation

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Based on the polarity of furanocoumarins, the ethyl acetate and chloroform fractions are most likely to contain 4',5'-Dehydroisopsoralidin.

-

Concentrate each fraction to dryness in vacuo.

-

Chromatographic Purification

-

Column Chromatography (Initial Separation):

-

Subject the ethyl acetate or chloroform fraction to column chromatography on silica gel (100-200 mesh).

-

Pack the column with silica gel suspended in a non-polar solvent (e.g., n-hexane).

-

Load the concentrated fraction onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., n-hexane -> n-hexane:ethyl acetate mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures).

-

Collect fractions of a fixed volume and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

-

Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Further purify the fractions containing the target compound using a preparative reversed-phase HPLC system with a C18 column.

-

A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).

-

Collect the peak corresponding to 4',5'-Dehydroisopsoralidin.

-

Evaporate the solvent to obtain the purified compound.

-

Structure Elucidation

Confirm the identity and purity of the isolated 4',5'-Dehydroisopsoralidin using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation of 4',5'-Dehydroisopsoralidin from Psoralea corylifolia.

Caption: Isolation workflow for 4',5'-Dehydroisopsoralidin.

References

- 1. [Study on the chemical constituents of Psoralea corylifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

4',5'-Dehydroisopsoralidin chemical structure and properties

An In-depth Technical Guide to 4',5'-Dehydroisopsoralidin For Researchers, Scientists, and Drug Development Professionals

Abstract

4',5'-Dehydroisopsoralidin is a naturally occurring coumestan, a class of heterocyclic compounds, primarily isolated from the seeds of Psoralea corylifolia (Fabaceae). This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays and a visualization of its primary signaling pathway are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

4',5'-Dehydroisopsoralidin is structurally characterized by a tetracyclic ring system. It is a derivative of isopsoralidin, featuring an additional double bond in the furan ring.

Chemical Identifiers

-

IUPAC Name: 2,8-di(furan-3-yl)-6H-benzofuro[3,2-c]benzopyran-6-one

-

Molecular Formula: C₂₀H₁₄O₄

-

SMILES: C1=CC=C2C(=C1)C(=O)OC3=C2C4=C(O3)C=CC(=C4)C5=COC=C5

-

InChI: InChI=1S/C20H14O4/c21-20-16-11-15(12-6-8-22-10-12)7-9-13(16)24-19-14-5-4-18(23-14)17(19)20

The core physicochemical properties of 4',5'-Dehydroisopsoralidin are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 334.33 g/mol | |

| Molecular Formula | C₂₀H₁₄O₄ | |

| Melting Point | 283 - 285 °C | |

| Appearance | White powder | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

Biological Activity and Mechanism of Action

4',5'-Dehydroisopsoralidin has demonstrated significant potential as a therapeutic agent, primarily exhibiting potent anti-inflammatory and anti-cancer activities.

Anti-inflammatory Activity

The compound has been shown to be a powerful inhibitor of inflammatory responses in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Its key anti-inflammatory effects include:

-

Inhibition of Nitric Oxide (NO) Production: It significantly suppresses the production of NO, a key inflammatory mediator.

-

Reduction of Pro-inflammatory Cytokines: It markedly decreases the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Suppression of Prostaglandin E2 (PGE₂): It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced PGE₂ levels.

Mechanism: Modulation of MAPK and NF-κB Signaling

The anti-inflammatory effects of 4',5'-Dehydroisopsoralidin are primarily mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

-

MAPK Pathway: The compound inhibits the LPS-induced phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).

-

NF-κB Pathway: By suppressing the MAPK pathway, it prevents the phosphorylation and degradation of the inhibitor of κBα (IκBα). This action blocks the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.

Spectroscopic Profile of 4',5'-Dehydroisopsoralidin: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4',5'-Dehydroisopsoralidin, a naturally occurring furanocoumarin. The information presented herein is intended for researchers, scientists, and professionals involved in natural product chemistry, analytical chemistry, and drug development. This document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) analysis was employed to determine the molecular formula of 4',5'-Dehydroisopsoralidin.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M]+ | 268.0736 | 268.0732 | C16H12O4 |

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of 4',5'-Dehydroisopsoralidin was accomplished through extensive 1D and 2D NMR spectroscopy. The experiments were conducted in deuterochloroform (CDCl3) on a Bruker Avance 400 MHz spectrometer.

¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum revealed the presence of characteristic signals corresponding to the furanocoumarin scaffold.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.14 | d | 9.7 |

| H-4 | 6.38 | d | 9.7 |

| H-5' | 7.74 | d | 2.3 |

| H-4' | 6.94 | d | 2.3 |

| H-8 | 7.40 | s | |

| OCH₃-5 | 4.21 | s | |

| H-2" | 5.75 | t | 7.2 |

| H-3" | 2.54 | d | 7.2 |

| CH₃-4" | 1.83 | s | |

| CH₃-4" | 1.69 | s |

¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirmed the carbon framework of the molecule, with 16 distinct carbon signals.

| Position | Chemical Shift (δ, ppm) |

| C-2 | 160.8 |

| C-3 | 145.2 |

| C-4 | 114.1 |

| C-4a | 115.2 |

| C-5 | 152.8 |

| C-6 | 118.9 |

| C-7 | 158.4 |

| C-8 | 94.2 |

| C-8a | 149.1 |

| C-2' | 128.4 |

| C-3' | 124.3 |

| C-4' | 107.2 |

| C-5' | 146.9 |

| OCH₃-5 | 60.9 |

| C-1" | 22.1 |

| C-2" | 121.8 |

| C-3" | 132.5 |

| C-4" | 25.7 |

| C-5" | 17.9 |

Experimental Protocols

The acquisition of spectroscopic data for 4',5'-Dehydroisopsoralidin followed standardized analytical procedures.

Sample Preparation

The isolated compound was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), for NMR analysis. For MS analysis, the sample was dissolved in a suitable volatile solvent, such as methanol or acetonitrile.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR spectra at 100 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.0). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer. The data was acquired in positive ion mode.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like 4',5'-Dehydroisopsoralidin.

Caption: Workflow for the Isolation and Spectroscopic Analysis of 4',5'-Dehydroisopsoralidin.

The Uncharted Path: A Technical Guide to the Biosynthesis of 4',5'-Dehydroisopsoralidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthetic pathway of 4',5'-Dehydroisopsoralidin, a complex furanocoumarin with potential pharmacological significance. While the complete biosynthetic route to this specific compound remains to be fully elucidated, this document provides a comprehensive overview of the known enzymatic steps leading to its immediate precursor, isopsoralidin (also known as angelicin). By understanding the established pathway, researchers can better strategize future studies to identify the final, critical dehydrogenation step.

The Furanocoumarin Framework: From Primary Metabolism to a Common Precursor

The journey to 4',5'-Dehydroisopsoralidin begins with the shikimate pathway, a fundamental route in primary metabolism that produces aromatic amino acids. Phenylalanine, a product of this pathway, serves as the initial building block for a diverse array of secondary metabolites, including furanocoumarins.

The initial steps involve the conversion of phenylalanine to umbelliferone, the common precursor for both linear and angular furanocoumarins. This process is catalyzed by a series of enzymes, as detailed in the experimental protocols section.

The Angular Divergence: The Biosynthesis of Isopsoralidin

The biosynthesis of isopsoralidin, an angular furanocoumarin, diverges from that of its linear counterpart, psoralen, at the umbelliferone stage. The key differentiating step is the position of prenylation on the umbelliferone molecule.

The established biosynthetic pathway to isopsoralidin is as follows:

-

Prenylation: Umbelliferone undergoes prenylation at the C8 position by a prenyltransferase to form osthenol.

-

Cyclization: Osthenol is then cyclized to form (+)-columbianetin. This reaction is catalyzed by (+)-columbianetin synthase, a cytochrome P450 monooxygenase.

-

Oxidative Ring Formation: Finally, (+)-columbianetin is converted to isopsoralidin (angelicin) by angelicin synthase, another cytochrome P450 enzyme (CYP71AJ subfamily).

The following diagram illustrates the biosynthetic pathway from umbelliferone to isopsoralidin.

The Final Frontier: The Hypothetical Conversion to 4',5'-Dehydroisopsoralidin

Currently, there is a lack of published scientific literature detailing the enzymatic conversion of isopsoralidin to 4',5'-Dehydroisopsoralidin. However, based on the structural difference—the presence of a double bond at the 4',5' position in the dihydrofuran ring—we can hypothesize the final step to be a dehydrogenation reaction.

This proposed step would be catalyzed by a dehydrogenase or an oxidase capable of acting on the isopsoralidin substrate. Identifying this enzyme is a key area for future research in the field of furanocoumarin biosynthesis.

The following diagram illustrates the hypothetical final step in the biosynthesis of 4',5'-Dehydroisopsoralidin.

Quantitative Data Summary

To date, quantitative data specifically for the biosynthesis of 4',5'-Dehydroisopsoralidin is not available in the literature. The following table summarizes the types of quantitative data that would be crucial to collect for a complete understanding of this pathway.

| Parameter | Description | Importance |

| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten constants for each enzyme in the pathway. | Defines substrate affinity and catalytic efficiency. |

| Precursor Concentrations | In vivo concentrations of phenylalanine, umbelliferone, osthenol, (+)-columbianetin, and isopsoralidin. | Helps identify rate-limiting steps. |

| Product Yields | Molar conversion rates at each enzymatic step. | Determines the overall efficiency of the pathway. |

| Gene Expression Levels | Transcript abundance of the genes encoding the biosynthetic enzymes under different conditions. | Provides insight into the regulation of the pathway. |

Detailed Experimental Protocols

The following are generalized protocols for key experiments required to elucidate the biosynthesis of 4',5'-Dehydroisopsoralidin. These protocols are based on established methods in the study of furanocoumarin biosynthesis and should be optimized for the specific plant species or expression system being investigated.

Enzyme Assays

Objective: To determine the activity and kinetic parameters of the enzymes involved in the biosynthetic pathway.

Protocol for a Cytochrome P450 Enzyme (e.g., Angelicin Synthase):

-

Enzyme Source: Microsomal fractions isolated from the plant tissue of interest or a heterologous expression system (e.g., yeast, E. coli) expressing the candidate gene.

-

Reaction Mixture:

-

100 mM Potassium phosphate buffer (pH 7.5)

-

1 mM NADPH

-

100 µM Substrate ((+)-columbianetin)

-

50-100 µg of microsomal protein

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 2 volumes of ethyl acetate. Vortex thoroughly and centrifuge to separate the organic phase.

-

Analysis: Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the product (isopsoralidin) formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: Use a standard curve of the authentic product to quantify the amount of product formed.

-

Kinetic Analysis: Vary the substrate concentration to determine Km and Vmax values using non-linear regression analysis (e.g., Michaelis-Menten plot).

Metabolic Labeling Studies

Objective: To trace the incorporation of labeled precursors into the final product, confirming the biosynthetic pathway in vivo.

Protocol:

-

Plant Material: Use whole plants, plant cuttings, or cell suspension cultures.

-

Labeled Precursor: Administer a radiolabeled precursor (e.g., ¹⁴C-phenylalanine or ¹⁴C-umbelliferone) to the plant material.

-

Incubation: Incubate for a defined period (e.g., 24-72 hours) under controlled conditions.

-

Extraction: Harvest the plant material and perform a comprehensive extraction of secondary metabolites.

-

Purification and Identification: Use chromatographic techniques (e.g., TLC, HPLC) to separate the furanocoumarin fraction. Identify the labeled products by co-chromatography with authentic standards and by spectroscopic methods (e.g., LC-MS, NMR).

-

Detection of Radioactivity: Use a scintillation counter or autoradiography to detect and quantify the incorporation of the radiolabel into the intermediates and the final product.

Gene Silencing/Overexpression Studies

Objective: To confirm the function of candidate genes in the biosynthetic pathway.

Protocol (using RNA interference - RNAi):

-

Gene Identification: Identify candidate genes for the biosynthetic enzymes (e.g., dehydrogenases) through transcriptomic analysis or homology-based cloning.

-

Construct Design: Design an RNAi construct targeting the candidate gene.

-

Plant Transformation: Introduce the RNAi construct into the plant using a suitable transformation method (e.g., Agrobacterium tumefaciens-mediated transformation).

-

Analysis of Transgenic Plants:

-

Gene Expression Analysis: Confirm the suppression of the target gene expression using quantitative real-time PCR (qRT-PCR).

-

Metabolite Profiling: Analyze the furanocoumarin profile of the transgenic plants using HPLC or LC-MS and compare it to wild-type plants. A significant reduction or absence of 4',5'-Dehydroisopsoralidin would confirm the role of the silenced gene in its biosynthesis.

-

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the complete elucidation of the 4',5'-Dehydroisopsoralidin biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of 4',5'-Dehydroisopsoralidin presents an exciting area of research. While the pathway to its precursor, isopsoralidin, is well-established, the final dehydrogenation step remains a mystery. The experimental approaches outlined in this guide provide a roadmap for researchers to identify and characterize the elusive enzyme(s) responsible for this transformation. A complete understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and other potentially valuable furanocoumarins for drug development and other applications.

Preliminary Biological Activity of 4',5'-Dehydroisopsoralidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4',5'-Dehydroisopsoralidin, a novel furanocoumarin derivative, has emerged as a compound of significant interest in preclinical research due to its potential therapeutic activities. This technical guide provides a comprehensive overview of the preliminary biological activities of 4',5'-Dehydroisopsoralidin, with a primary focus on its anticancer and anti-inflammatory properties. This document synthesizes available quantitative data, details the experimental methodologies used for its evaluation, and visualizes the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Introduction

Psoralidin and its analogues, a class of natural furanocoumarins, have been the subject of extensive research for their diverse pharmacological effects. 4',5'-Dehydroisopsoralidin, a specific derivative, has demonstrated promising preliminary bioactivities, particularly in the realms of oncology and immunology. This guide focuses on the cytotoxic effects against cancer cell lines and the inhibition of key inflammatory mediators, providing a detailed examination of the underlying molecular mechanisms.

Anticancer Activity

The anticancer potential of 4',5'-Dehydroisopsoralidin and related compounds has been primarily investigated in the context of prostate cancer. The compound has been shown to induce apoptosis and inhibit critical cell survival pathways.

Cytotoxicity Data

While specific IC50 values for 4',5'-Dehydroisopsoralidin are not yet widely published, data from structurally similar furanocoumarins provide valuable insights into the potential potency. The following table summarizes the cytotoxic effects of related compounds on the human prostate cancer cell line DU145.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Brachydin A | DU145 | MTT | 10.7 µM | [1] |

| Brachydin B | DU145 | MTT | 7.45 µM | [2] |

| EGF-PE24mut | DU145 | Not Specified | 15.8 nM (72h) | [3] |

Molecular Mechanisms of Anticancer Activity

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. 4',5'-Dehydroisopsoralidin has been identified as an inhibitor of STAT3 activation. It exerts its effect by preventing the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its dimerization and nuclear translocation.

The pro-apoptotic effects of 4',5'-Dehydroisopsoralidin are mediated through the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[4][5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[4][7][8]

Anti-inflammatory Activity

4',5'-Dehydroisopsoralidin has demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway.

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. 4',5'-Dehydroisopsoralidin has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Epimuqubilin A | RAW 264.7 | Griess | 7.4 µM | [9][10] |

| Sigmosceptrellin A | RAW 264.7 | Griess | 9.9 µM | [9][10] |

| Croton linearis Crude Extract | RAW 264.7 | Griess | 21.59 µg/mL | [11] |

| Croton linearis n-hexane fraction | RAW 264.7 | Griess | 4.88 µg/mL | [11] |

Molecular Mechanisms of Anti-inflammatory Activity

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including iNOS. 4',5'-Dehydroisopsoralidin has been shown to suppress the activation of the NF-κB pathway. This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of its target genes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 4',5'-Dehydroisopsoralidin's biological activity.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed DU145 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, Bcl-2, Bax, or β-actin overnight at 4°C.[12][13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase internal control plasmid.

-

Compound Treatment: Treat the transfected cells with the test compound in the presence or absence of an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using the reporter lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[14]

-

Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.[15]

-

Compound and LPS Treatment: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[15][16]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

NO Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.

Caspase-3 Activity Assay

-

Cell Lysis: Treat cells to induce apoptosis, then lyse the cells and collect the cytosolic extract.[17][18]

-

Reaction Setup: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[17][19]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[17]

-

Signal Measurement: Measure the absorbance (for colorimetric assays) at 405 nm or fluorescence (for fluorimetric assays) with excitation at 380 nm and emission between 420-460 nm.[18][20]

-

Activity Calculation: Determine the fold-increase in caspase-3 activity by comparing the results from treated and untreated samples.

Visualizations

The following diagrams illustrate the key signaling pathways affected by 4',5'-Dehydroisopsoralidin and a typical experimental workflow.

References

- 1. Aglycone flavonoid brachydin A shows selective cytotoxicity and antitumoral activity in human metastatic prostate (DU145) cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoid brachydin B decreases viability, proliferation, and migration in human metastatic prostate (DU145) cells grown in 2D and 3D culture models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic Cytotoxicity of a Toxin Targeting the Epidermal Growth Factor Receptor and the Glycosylated Triterpenoid SO1861 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential effect of psoralidin in enhancing apoptosis of colon cancer cells via nuclear factor-κB and B-cell lymphoma-2/B-cell lymphoma-2-associated X protein signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BCL-2 AND BAX EXPRESSION AND PROSTATE CANCER OUTCOME IN MEN TREATED WITH RADIOTHERAPY IN RADIATION THERAPY ONCOLOGY GROUP PROTOCOL 86–10 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic and predictive factors by Bax, Caspases 3/9, Bcl-2, p53 and Ki-67 in prostate cancer after 12 Gy single-dose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of L-NAME on DU145 human prostate cancer cell line: A cytotoxicity-based study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. abcam.com [abcam.com]

- 18. media.cellsignal.com [media.cellsignal.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. cdn.stemcell.com [cdn.stemcell.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4',5'-Dehydroisopsoralidin as a β-Glucuronidase Inhibitor

This technical guide provides a comprehensive overview of 4',5'-Dehydroisopsoralidin, a natural furanocoumarin, as a potent inhibitor of β-glucuronidase. The document details its inhibitory activity, the experimental protocols for its study, and its potential therapeutic significance.

Introduction

β-Glucuronidase is a lysosomal enzyme that plays a crucial role in the hydrolysis of β-D-glucuronic acid residues from various glycoconjugates. Elevated levels of β-glucuronidase are associated with the progression of several diseases, including certain cancers, by promoting the release of carcinogenic and inflammatory substances in tissues. The inhibition of this enzyme is, therefore, a significant therapeutic target. 4',5'-Dehydroisopsoralidin, a furanocoumarin isolated from plants such as Psoralea corylifolia, has demonstrated notable inhibitory activity against β-glucuronidase.

Quantitative Data on Inhibitory Activity

The inhibitory potential of 4',5'-Dehydroisopsoralidin against β-glucuronidase has been quantified in scientific studies. The key inhibitory parameters are summarized in the table below. The compound exhibits non-competitive inhibition, indicating that it binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.

| Compound | Source | IC50 (µM) | Inhibition Type | Ki (µM) | Positive Control |

| 4',5'-Dehydroisopsoralidin | Abbas et al. (2018) | 85.6 ± 2.96 | Non-competitive | 65.30 ± 1.90 | D-saccharic acid 1,4-lactone (IC50 = 45.8 ± 1.25 µM) |

| 4',5'-Dehydroisopsoralidin | Khan et al. (2020) | 85.6 ± 2.96 | - | - | D-saccharic acid 1,4-lactone (IC50 = 45.8 ± 1.25 µM) |

Experimental Protocols

This section details the methodologies employed in the isolation and enzymatic analysis of 4',5'-Dehydroisopsoralidin.

Bioassay-Guided Isolation of 4',5'-Dehydroisopsoralidin

The isolation of 4',5'-Dehydroisopsoralidin as a β-glucuronidase inhibitor is typically achieved through bioassay-guided fractionation of a plant extract, such as from the seeds of Psoralea corylifolia.

Protocol:

-

Extraction: The air-dried and powdered plant material is subjected to extraction with a suitable organic solvent, commonly methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Bioassay: Each fraction is tested for its inhibitory activity against β-glucuronidase. The most active fraction (e.g., the ethyl acetate fraction) is selected for further separation.

-

Chromatographic Separation: The active fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Further Purification: The fractions obtained from column chromatography are monitored by thin-layer chromatography (TLC), and those showing significant β-glucuronidase inhibition are further purified using techniques such as preparative HPLC to yield the pure compound, 4',5'-Dehydroisopsoralidin.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

β-Glucuronidase Inhibition Assay

The inhibitory activity of 4',5'-Dehydroisopsoralidin against β-glucuronidase is determined using a spectrophotometric assay with p-nitrophenyl-β-D-glucuronide as the substrate.

Protocol:

-

Reagents:

-

β-Glucuronidase from E. coli

-

p-nitrophenyl-β-D-glucuronide (substrate)

-

Acetate buffer (pH 5.0)

-

4',5'-Dehydroisopsoralidin (test compound)

-

D-saccharic acid 1,4-lactone (positive control)

-

Sodium carbonate (to stop the reaction)

-

-

Assay Procedure:

-

A reaction mixture is prepared containing acetate buffer, the enzyme solution, and the test compound (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent kept low to avoid enzyme denaturation).

-

The mixture is pre-incubated at a specified temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

The reaction is initiated by adding the substrate, p-nitrophenyl-β-D-glucuronide.

-

The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at the same temperature.

-

The reaction is terminated by the addition of sodium carbonate solution.

-

The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (containing no inhibitor).

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of the test compound.

-

-

Kinetic Studies: To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using Lineweaver-Burk plots. For non-competitive inhibition, the Vmax will decrease while the Km remains unchanged in the presence of the inhibitor.

Molecular Docking and Mechanism of Action

While a specific molecular docking study for 4',5'-Dehydroisopsoralidin with β-glucuronidase is not yet available in the published literature, studies on similar furanocoumarins and other inhibitors provide insights into the likely binding interactions.

A hypothetical molecular docking model would suggest that 4',5'-Dehydroisopsoralidin binds to an allosteric site on the β-glucuronidase enzyme. The furanocoumarin scaffold would likely form hydrophobic interactions with non-polar amino acid residues within this pocket. The oxygen atoms of the furan and pyran rings could form hydrogen bonds with polar amino acid residues, stabilizing the enzyme-inhibitor complex. This binding induces a conformational change in the enzyme, which reduces its catalytic activity without directly competing with the substrate for the active site. This is consistent with the observed non-competitive inhibition kinetics.

Signaling Pathways and Therapeutic Implications

β-Glucuronidase activity in the gut can lead to the reactivation of glucuronidated drugs and toxins, potentially causing adverse effects. For instance, the reactivation of the chemotherapeutic drug irinotecan's metabolite, SN-38, by gut microbial β-glucuronidase is a major cause of severe diarrhea in cancer patients. By inhibiting β-glucuronidase, 4',5'-Dehydroisopsoralidin could potentially mitigate such drug-induced toxicities.

Furthermore, β-glucuronidase is involved in the release of inflammatory mediators. By inhibiting this enzyme, 4',5'-Dehydroisopsoralidin may exert anti-inflammatory effects. The role of β-glucuronidase in cellular signaling is an active area of research. Its inhibition could modulate pathways related to cellular proliferation and inflammation, making it a compound of interest for further investigation in cancer and inflammatory disease models.

Conclusion

4',5'-Dehydroisopsoralidin is a potent non-competitive inhibitor of β-glucuronidase. The methodologies for its isolation and the assessment of its inhibitory activity are well-established. Its ability to inhibit β-glucuronidase suggests potential therapeutic applications in reducing drug-induced toxicity and modulating inflammatory processes. Further research, including specific molecular docking studies and in vivo efficacy evaluations, is warranted to fully elucidate its therapeutic potential.

The Anti-Inflammatory Properties of 4',5'-Dehydroisopsoralidin: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature lacks in-depth studies on the specific anti-inflammatory properties of 4',5'-Dehydroisopsoralidin. While it is recognized as a β-glucuronidase inhibitor with general anti-inflammatory and anti-oxidative effects, detailed quantitative data, specific mechanisms of action, and comprehensive experimental protocols are not sufficiently documented.[1]

Therefore, this technical guide utilizes data from its close structural analog, psoralidin , a well-researched coumestan, to provide a representative overview of the potential anti-inflammatory activities and mechanisms. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Psoralidin

Psoralidin is a natural bioactive compound extracted from the seeds of Psoralea corylifolia. It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antitumor effects.[2][3] Its anti-inflammatory properties are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.

In Vitro Anti-Inflammatory Activity of Psoralidin

Psoralidin has demonstrated significant anti-inflammatory effects in various in vitro models, primarily through the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages and other cell types.

Inhibition of Pro-Inflammatory Cytokines

Psoralidin effectively reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

| Cell Line | Stimulant | Psoralidin Concentration | Effect on Cytokine Levels | Reference |

| Rat Chondrocytes | IL-1β (10 ng/ml) | 5, 10, 15 µM | Dose-dependent decrease in IL-1β-induced apoptosis and MMP-1/13 expression | [4] |

| Mouse Macrophages | LPS | Not specified | Down-regulation of TNF-α, IL-1β, and IL-6 expression | [1][3] |

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

Psoralidin has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two critical mediators of inflammation. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

| Cell Line | Stimulant | Psoralidin Concentration | Effect on NO/PGE2 Production | Reference |

| Rat Chondrocytes | IL-1β (10 ng/ml) | 5, 10, 15 µM | Dose-dependent decrease in NO release | [4] |

Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of psoralidin are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

Psoralidin inhibits the activation of the NF-κB pathway, a central regulator of inflammation. It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[5][6][7][8]

Caption: Psoralidin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Psoralidin also modulates the MAPK signaling pathway, which is involved in the production of inflammatory mediators. Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK and JNK in LPS-stimulated cells.[8]

Caption: Psoralidin modulates the MAPK signaling pathway.

In Vivo Anti-Inflammatory Activity of Psoralidin

In vivo studies have corroborated the anti-inflammatory effects of psoralidin observed in vitro.

LPS-Induced Inflammation in Mice

In a mouse model of LPS-induced bone loss and inflammation, oral administration of psoralidin (5 mg/kg and 50 mg/kg) significantly inhibited bone loss and down-regulated the expression of inflammatory cytokines (TNF-α, IL-1β, and IL-6).[1][3]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of psoralidin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL).

Western Blot Analysis for Signaling Proteins

Caption: General workflow for Western blot analysis.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., phospho-p38, IκBα, p65) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB p65 Activity Assay

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure: Nuclear extracts from treated cells are prepared. The activity of the p65 subunit of NF-κB in the nuclear extracts is determined using a commercially available NF-κB p65 transcription factor assay kit according to the manufacturer's instructions.[5]

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Model: Wistar rats or Swiss albino mice.

-

Procedure:

-

Animals are divided into control, standard (e.g., indomethacin), and test groups (different doses of psoralidin).

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a specific period (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.

-

Paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

-

Conclusion

The available scientific evidence strongly suggests that psoralidin possesses significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. These activities lead to a reduction in the production of key pro-inflammatory mediators. While direct and detailed studies on 4',5'-Dehydroisopsoralidin are currently lacking, the data on psoralidin provides a valuable framework for future research into this and related coumestan compounds. Further investigation is warranted to elucidate the specific anti-inflammatory profile of 4',5'-Dehydroisopsoralidin and to determine its therapeutic potential.

References

- 1. Frontiers | Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action [frontiersin.org]

- 2. Psoralidin inhibits osteosarcoma growth and metastasis by downregulating ITGB1 expression via the FAK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effects of psoralidin on IL‑1β‑induced chondrocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effect of psoralidin in enhancing apoptosis of colon cancer cells via nuclear factor-κB and B-cell lymphoma-2/B-cell lymphoma-2-associated X protein signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidative Potential of 4',5'-Dehydroisopsoralidin: A Technical Overview for Researchers

For drug development professionals, researchers, and scientists, understanding the antioxidative properties of novel compounds is paramount in the quest for new therapeutic agents. This technical guide delves into the antioxidative effects of 4',5'-Dehydroisopsoralidin, a natural compound that has garnered interest for its potential biological activities.

While preliminary information suggests that 4',5'-Dehydroisopsoralidin possesses anti-inflammatory and anti-oxidative properties, a comprehensive body of public research detailing its specific mechanisms of action and quantitative antioxidant capacity is not yet available. This guide, therefore, aims to provide a foundational understanding of the key pathways and experimental protocols relevant to assessing the antioxidative potential of compounds like 4',5'-Dehydroisopsoralidin, thereby offering a roadmap for future research in this area.

Core Concepts in Antioxidative Research

A central mechanism in cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to the production of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play crucial roles in detoxifying reactive oxygen species (ROS) and mitigating cellular damage.

Prospective Experimental Evaluation of 4',5'-Dehydroisopsoralidin

To rigorously evaluate the antioxidative effects of 4',5'-Dehydroisopsoralidin, a series of established in vitro and cellular assays are recommended. The following sections outline the detailed methodologies for these key experiments.

In Vitro Antioxidant Capacity Assays

These assays provide a direct measure of a compound's ability to neutralize free radicals.

Table 1: In Vitro Antioxidant Activity Parameters

| Assay | Parameter Measured | Significance |

| DPPH Radical Scavenging | IC50 (µg/mL or µM) | Measures the concentration of the compound required to scavenge 50% of the DPPH radicals. |

| ABTS Radical Scavenging | IC50 (µg/mL or µM) | Measures the concentration of the compound required to scavenge 50% of the ABTS radicals. |

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

Sample Preparation: Dissolve 4',5'-Dehydroisopsoralidin in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.

-

Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution. Include a control (DPPH solution with solvent only) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

Experimental Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Reagent Preparation: Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of 4',5'-Dehydroisopsoralidin as described for the DPPH assay.

-

Reaction: Add a small volume of each sample dilution to the diluted ABTS radical solution.

-

Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Cellular Antioxidant Activity

Cell-based assays are crucial for understanding a compound's efficacy in a biological context.

Table 2: Cellular Antioxidant Activity Parameters

| Assay | Cell Line | Parameter Measured | Significance |

| Cytoprotective Effect against H₂O₂-induced Oxidative Stress | e.g., HaCaT, HepG2 | Cell Viability (%) | Assesses the ability of the compound to protect cells from damage induced by an external oxidative stressor. |

| Nrf2 Nuclear Translocation | e.g., RAW 264.7, HepG2 | Relative Protein Levels | Determines if the compound promotes the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation. |

| HO-1 and NQO1 Expression | e.g., RAW 264.7, HepG2 | Relative mRNA and Protein Levels | Quantifies the upregulation of key antioxidant enzymes as a result of Nrf2 activation. |

Experimental Protocol: Cytoprotective Effect against H₂O₂-induced Oxidative Stress

-

Cell Culture: Seed cells (e.g., human keratinocytes or hepatocytes) in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of 4',5'-Dehydroisopsoralidin for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a few hours.

-

Cell Viability Assay: Assess cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Analysis: Compare the viability of cells pre-treated with 4',5'-Dehydroisopsoralidin to that of cells treated with H₂O₂ alone.

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation and HO-1/NQO1 Expression

-

Cell Lysis and Protein Extraction: After treating cells with 4',5'-Dehydroisopsoralidin, lyse the cells and separate the nuclear and cytoplasmic fractions. For total protein, lyse the whole cells. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Experimental Protocol: Quantitative Polymerase Chain Reaction (qPCR) for HO-1 and NQO1 mRNA Expression

-

RNA Extraction: Treat cells with 4',5'-Dehydroisopsoralidin, then extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform qPCR using primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analysis: Analyze the amplification data to determine the relative fold change in mRNA expression of HO-1 and NQO1 in treated cells compared to untreated controls.

Visualizing the Core Mechanisms

To aid in the conceptualization of these processes, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant response.

Caption: General experimental workflow for assessing antioxidative effects.

Conclusion and Future Directions

While the direct antioxidative capacity and specific molecular mechanisms of 4',5'-Dehydroisopsoralidin remain to be fully elucidated through dedicated research, this guide provides the necessary framework for such an investigation. The outlined experimental protocols for in vitro and cellular assays, centered around the pivotal Keap1-Nrf2 pathway, offer a robust strategy for characterizing its potential as a novel antioxidant agent. Future studies employing these methodologies are essential to generate the quantitative data needed to build a comprehensive profile of 4',5'-Dehydroisopsoralidin's therapeutic potential for researchers, scientists, and drug development professionals.

Potential Therapeutic Targets of 4',5'-Dehydroisopsoralidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',5'-Dehydroisopsoralidin is a naturally occurring furanocoumarin that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of 4',5'-Dehydroisopsoralidin, with a focus on its role as a β-glucuronidase inhibitor and its anti-inflammatory and antioxidant properties. Due to the limited specific research on 4',5'-Dehydroisopsoralidin, this guide also explores potential mechanisms of action by drawing inferences from studies on the structurally similar and more extensively researched compound, psoralidin. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting key areas for future investigation.

Confirmed Therapeutic Target: β-glucuronidase

The most well-documented therapeutic target of 4',5'-Dehydroisopsoralidin is β-glucuronidase, an enzyme implicated in the development of certain cancers and the adverse effects of some drugs.[1]

Quantitative Data: β-glucuronidase Inhibition

A key study has identified 4',5'-Dehydroisopsoralidin as a potent inhibitor of β-glucuronidase. The inhibitory activity is summarized in the table below.

| Compound | Target | IC50 Value | Reference |

| 4',5'-Dehydroisopsoralidin | β-glucuronidase | 6.3 μM | [1] |

Potential Therapeutic Targets & Signaling Pathways (Inferred from Psoralidin)

While direct evidence for other specific targets of 4',5'-Dehydroisopsoralidin is limited, research on the related compound psoralidin suggests several promising avenues for investigation. Psoralidin has been shown to exert anticancer, anti-inflammatory, and other pharmacological effects through the modulation of key signaling pathways. These pathways represent potential, though unconfirmed, targets for 4',5'-Dehydroisopsoralidin.

Potential Anti-Cancer Activity and Associated Signaling Pathways

Psoralidin has demonstrated cytotoxic effects against various cancer cell lines. This activity is linked to the modulation of signaling pathways that regulate cell proliferation, survival, and apoptosis.

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Psoralidin has been shown to suppress NF-κB activity, suggesting that 4',5'-Dehydroisopsoralidin may also target this pathway.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. Dysregulation of this pathway is common in cancer. Studies on psoralidin indicate that it can inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells. This suggests that 4',5'-Dehydroisopsoralidin could have a similar mechanism of action.

Caption: Potential Modulation of the PI3K/Akt Signaling Pathway.

The MAPK pathway is involved in various cellular processes, including proliferation, differentiation, and stress responses. Its aberrant activation is frequently observed in cancer. While direct evidence for 4',5'-Dehydroisopsoralidin is lacking, some natural compounds are known to modulate MAPK signaling, presenting another potential area of investigation.

Caption: Potential Modulation of the MAPK Signaling Pathway.

Quantitative Data for Psoralidin (for Inference)

To provide a basis for future research on 4',5'-Dehydroisopsoralidin, the following table summarizes the cytotoxic activities of psoralidin against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Psoralidin | PC-3 | Prostate Cancer | Not specified, but active | [2] |

| Psoralidin | DU-145 | Prostate Cancer | Not specified, but active | [2] |

| Psoralidin | Eca9706 | Esophageal Cancer | Not specified, dose-dependent | [2] |

Experimental Protocols

This section provides detailed, generalized protocols for key experiments relevant to the study of 4',5'-Dehydroisopsoralidin.

In Vitro β-glucuronidase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of β-glucuronidase.

Caption: Workflow for β-glucuronidase Inhibition Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 4',5'-Dehydroisopsoralidin in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a solution of β-glucuronidase from a commercial source in the appropriate buffer.

-

Prepare a solution of a suitable substrate, such as p-nitrophenyl-β-D-glucuronide (PNPG), in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the enzyme solution to each well.

-

Add the test compound dilutions to the respective wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

-

Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M NaOH).

-

-

Data Analysis:

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Caption: Workflow for DPPH Antioxidant Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 4',5'-Dehydroisopsoralidin in a suitable solvent (e.g., methanol or ethanol).

-

Prepare serial dilutions of the test compound.

-

Prepare a solution of DPPH in methanol.

-

Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound dilutions to the respective wells.

-

Add the DPPH solution to all wells.

-

Include a blank (solvent only) and a control (DPPH solution and solvent).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC50 value.

-

Cytotoxicity MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Caption: Workflow for Cytotoxicity MTT Assay.

Protocol:

-

Cell Seeding:

-

Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 4',5'-Dehydroisopsoralidin in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value.

-

Investigation of Signaling Pathway Modulation

To investigate the effect of 4',5'-Dehydroisopsoralidin on signaling pathways like NF-κB, PI3K/Akt, and MAPK, a combination of reporter assays and Western blotting can be employed.

Caption: Workflow for Investigating Signaling Pathway Modulation.

Protocol Overview:

-

NF-κB Reporter Assay: Cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB responsive promoter. A decrease in luciferase activity in the presence of 4',5'-Dehydroisopsoralidin and a stimulant (like TNF-α) would indicate inhibition of the NF-κB pathway.

-

Western Blotting for PI3K/Akt and MAPK pathways: Cells are treated with 4',5'-Dehydroisopsoralidin, and cell lysates are collected. Western blotting is then used to detect the levels of total and phosphorylated forms of key proteins in these pathways (e.g., Akt, p-Akt, ERK, p-ERK). A decrease in the ratio of phosphorylated to total protein would suggest an inhibitory effect.

Conclusion

4',5'-Dehydroisopsoralidin is a promising natural compound with confirmed inhibitory activity against β-glucuronidase and known anti-inflammatory and antioxidant properties. While further research is needed to elucidate its full spectrum of therapeutic targets and mechanisms of action, studies on the structurally similar compound psoralidin suggest that 4',5'-Dehydroisopsoralidin may exert beneficial effects through the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The experimental protocols and workflows provided in this guide offer a framework for future investigations into the therapeutic potential of this compound. Elucidating the precise molecular targets and signaling pathways affected by 4',5'-Dehydroisopsoralidin will be crucial for its development as a potential therapeutic agent for a range of diseases, including cancer and inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for 4',5'-Dehydroisopsoralidin

These application notes provide a comprehensive overview of the in vitro experimental protocols for investigating the biological activities of 4',5'-Dehydroisopsoralidin, a natural coumarin compound. The intended audience for this document includes researchers, scientists, and professionals involved in drug discovery and development.

Introduction

4',5'-Dehydroisopsoralidin is a furanocoumarin that has garnered interest for its potential therapeutic properties, particularly in the context of cancer research. It has been identified as a novel inhibitor of the E3 ubiquitin ligase F-box protein 8 (FBXO8), which plays a crucial role in the degradation of several oncoproteins. By inhibiting FBXO8, 4',5'-Dehydroisopsoralidin leads to the accumulation of the tumor suppressor functions of FBXO8, subsequently promoting the degradation of oncoproteins such as c-Myc and Mcl-1. This mechanism of action suggests its potential as an anti-cancer agent, particularly in malignancies where these pathways are dysregulated, such as castration-resistant prostate cancer.

The following sections detail the in vitro experimental protocols to characterize the effects of 4',5'-Dehydroisopsoralidin on cancer cells, including its impact on cell viability, proliferation, apoptosis, cell cycle progression, migration, invasion, and protein expression.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on 4',5'-Dehydroisopsoralidin.

Table 1: IC50 Values of 4',5'-Dehydroisopsoralidin in Prostate Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) |

| C4-2B | 48 hours | 5.0 |

| 22Rv1 | 48 hours | 2.5 |

Table 2: Effects of 4',5'-Dehydroisopsoralidin on Apoptosis and Cell Cycle in C4-2B Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 0 | 5.2 | 58.3 | 25.1 | 16.6 |

| 4',5'-Dehydroisopsoralidin | 5 | 25.8 | 72.1 | 15.4 | 12.5 |

Table 3: Effect of 4',5'-Dehydroisopsoralidin on Protein Expression in C4-2B Cells

| Treatment (5 µM) | Relative Expression of c-Myc | Relative Expression of Mcl-1 | Relative Expression of p-AKT | Relative Expression of p-ERK |

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| 4',5'-Dehydroisopsoralidin | 0.3 | 0.4 | 0.5 | 0.6 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with 4',5'-Dehydroisopsoralidin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., C4-2B, 22Rv1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

4',5'-Dehydroisopsoralidin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 4',5'-Dehydroisopsoralidin in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with 4',5'-Dehydroisopsoralidin.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

4',5'-Dehydroisopsoralidin

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of 4',5'-Dehydroisopsoralidin for 24 hours.

-

Replace the treatment medium with fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells).

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by 4',5'-Dehydroisopsoralidin.

Materials:

-

Cancer cell lines

-

4',5'-Dehydroisopsoralidin

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-